molecular formula C16H16N2O B2551576 1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 2288709-09-9

1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B2551576
CAS RN: 2288709-09-9
M. Wt: 252.317
InChI Key: SBULVKYQQZEFTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the preparation of substituted benzaldehydes, conversion to phenylacetic acids, and subsequent reactions to form the desired heterocyclic structures . Tandem Pauson-Khand type reactions are mentioned for the synthesis of 6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives from 1,4-enynes tethered by a cyclopropyl group . These methods could potentially be adapted for the synthesis of "1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one".

Molecular Structure Analysis

The molecular structures of compounds with cyclopropyl groups and triazole rings have been analyzed, showing non-planar conformations and dihedral angles indicating the orientation of the rings relative to each other . The cyclopropyl ring is often oriented almost perpendicular to the adjacent aromatic rings, and the triazole ring can show varying degrees of π-electron delocalization .

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one". However, they do discuss the reactivity of cyclopropyl-containing compounds, including their participation in Pauson-Khand type reactions and interactions such as hydrogen bonding and π-interactions in the solid state .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and space group are detailed for compounds similar to the one . The chemical properties, including reactivity and interactions in the solid state, are also discussed, with hydrogen bonding and π-interactions playing a role in the supramolecular assembly of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis : Indazole derivatives, including those structurally related to "1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one", have been synthesized through various methods. For instance, a study highlighted the synthesis of an indazole derivative by condensation, which was further analyzed using X-ray diffraction and density functional theory (DFT). This process elucidated the molecular structure and electrostatic potential, aiding in the understanding of reaction sites within the molecule (Jiu-Fu Lu et al., 2020).
  • Crystal Structure Determination : The crystal structures of similar compounds have been determined, providing insight into their molecular configurations and potential reactivity. Such structural analyses are crucial for understanding the compound's interactions at the molecular level, which is essential for drug design and development (N. R. Thimmegowda et al., 2008).

Biological Activities and Applications

  • Antitumor Activity : Some indazole derivatives have shown effective inhibition against various cancer cell lines, indicating their potential as antitumor agents. The ability to inhibit proliferation of cancer cells, as demonstrated in studies, underscores the therapeutic potential of these compounds (Jiu-Fu Lu et al., 2020).
  • Regioselective Synthesis : The development of methods for regioselective construction of indazole derivatives, as reported, opens up new avenues for the synthesis of compounds with precise structural attributes. This is particularly valuable in the pharmaceutical industry, where the position of substituents can significantly impact a compound's biological activity and pharmacokinetics (Ting-Yu Wang et al., 2018).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, the SDS for 1-(4-Cyclopropylphenyl)ethanone indicates that it is harmful if swallowed .

properties

IUPAC Name

1-(4-cyclopropylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-3-1-2-15-14(16)10-17-18(15)13-8-6-12(7-9-13)11-4-5-11/h6-11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULVKYQQZEFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)C4CC4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one

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